D-sorbose 1,6-bisphosphate
CAS No.:
Cat. No.: VC1907830
Molecular Formula: C6H14O12P2
Molecular Weight: 340.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14O12P2 |
|---|---|
| Molecular Weight | 340.12 g/mol |
| IUPAC Name | [(2R,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5+,6+/m1/s1 |
| Standard InChI Key | XPYBSIWDXQFNMH-PYWDMBMJSA-N |
| Isomeric SMILES | C([C@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
| Canonical SMILES | C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
D-sorbose 1,6-bisphosphate is a ketohexose bisphosphate with the molecular formula C₆H₁₄O₁₂P₂, comparable to fructose 1,6-bisphosphate which has a molecular weight of 340.12 g/mol . As a phosphorylated derivative of D-sorbose, the compound bears structural similarity to other bisphosphate sugars but with a distinct stereochemical configuration. While the stereochemistry of D-sorbose differs from that of D-fructose, both share the characteristic of being phosphorylated at the 1 and 6 carbon positions, creating a molecule with two phosphate groups that contribute to its biological reactivity.
For context, D-sorbose 1-phosphate (a related compound with only one phosphate group) has a molecular weight of 260.14 g/mol and chemical formula C₆H₁₃O₉P . The addition of a second phosphate group at the C6 position to form D-sorbose 1,6-bisphosphate would yield the bisphosphate derivative with properties influenced by this dual phosphorylation.
Biochemical Role and Metabolic Significance
Comparison to Fructose 1,6-bisphosphate Metabolism
D-sorbose 1,6-bisphosphate's biochemical role can be partially understood through comparison to fructose 1,6-bisphosphate, which serves as a critical intermediate in glycolysis. Fructose 1,6-bisphosphate is formed through phosphorylation of fructose 6-phosphate and is subsequently cleaved into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate by aldolase enzymes . Given their structural similarities, D-sorbose 1,6-bisphosphate may potentially interact with some of the same enzymes, though possibly with different kinetics or effects.
Fructose 1,6-bisphosphate acts as an allosteric activator of pyruvate kinase, influencing glycolytic flux . Whether D-sorbose 1,6-bisphosphate exerts similar regulatory effects requires further investigation, though its structural similarity suggests potential for comparable interactions.
Enzymatic Interactions
The most significant enzymatic interactions of D-sorbose 1,6-bisphosphate likely involve aldolases, which catalyze reversible aldol reactions. Research on tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes has demonstrated that this class I aldolase shows remarkably low chiral discrimination, allowing it to process multiple diastereoisomers including fructose 1,6-bisphosphate, psicose 1,6-bisphosphate, sorbose 1,6-bisphosphate, and tagatose 1,6-bisphosphate . This enzymatic flexibility is significant for understanding potential metabolic pathways involving D-sorbose 1,6-bisphosphate.
Additionally, D-sorbose 1,6-bisphosphate may interact with fructose-1,6-bisphosphatase, which catalyzes the conversion of fructose 1,6-bisphosphate to fructose 6-phosphate in gluconeogenesis . This enzymatic interaction could potentially produce D-sorbose 6-phosphate, though the efficiency of such reactions would depend on the enzyme's specificity.
Synthesis and Production Methods
Enzymatic Synthesis Pathways
The synthesis of D-sorbose 1,6-bisphosphate can be achieved through enzymatic pathways similar to those used for producing other rare sugars and their phosphorylated derivatives. Research has demonstrated that certain aldolases, particularly class I tagatose-1,6-bisphosphate aldolases, can catalyze the formation of sorbose derivatives through aldol addition reactions .
One potential synthetic route involves the reaction between dihydroxyacetone phosphate (DHAP) and appropriate aldehyde acceptors catalyzed by aldolases. Research on L-rhamnulose-1-phosphate aldolase (RhaD) has shown that this enzyme can utilize D-glyceraldehyde as a substrate to produce D-sorbose and D-psicose after dephosphorylation steps . A similar approach could potentially be adapted for synthesizing D-sorbose 1,6-bisphosphate by controlling the phosphorylation state of the products.
Whole-Cell and In Vitro Production Systems
Recent advances in biotechnology have enabled the development of whole-cell and in vitro systems for synthesizing rare sugars and their derivatives. For instance, researchers have constructed platforms for the whole-cell cascade synthesis of D-sorbose from glycerol, where DHAP is generated from glycerol through enzymatic pathways and then combined with D-glyceraldehyde through aldolase-catalyzed reactions .
These systems typically involve multiple enzymes working in sequence, including:
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Enzymes for generating DHAP (e.g., glycerol kinase and glycerol phosphate oxidase)
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Enzymes for producing the appropriate aldehyde acceptor
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Aldolases for the aldol addition reaction
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Phosphatases for dephosphorylation steps, if required
Table 1 summarizes the enzymes potentially involved in D-sorbose 1,6-bisphosphate synthesis based on research with related compounds:
Research Applications and Findings
Studies on Stereoselectivity of Aldolases
Research on sugar bisphosphates like D-sorbose 1,6-bisphosphate has provided valuable insights into the stereoselectivity of aldolases. Studies have shown that certain aldolases exhibit remarkable properties in terms of chiral discrimination. For example, tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes can process multiple diastereoisomers including fructose 1,6-bisphosphate, psicose 1,6-bisphosphate, sorbose 1,6-bisphosphate, and tagatose 1,6-bisphosphate with high catalytic efficiency .
This research has revealed interesting mechanistic details, such as the fact that the enzyme forms a covalent intermediate with carbanionic character at Lys205, which differs from the enamine mesomer bound in stereospecific class I fructose 1,6-bisphosphate aldolase . These findings contribute to our understanding of how enzymes interact with different sugar bisphosphates and control stereochemistry.
Biosynthesis of Rare Sugars
Research on D-sorbose and its derivatives has contributed to the development of efficient methods for producing rare sugars, which have potential applications in food science, medicine, and biotechnology. For instance, D-allulose (also known as D-psicose), which can be produced through pathways similar to those involving D-sorbose 1,6-bisphosphate, has demonstrated antiobesity, antihyperglycemic, antidiabetic, anti-inflammatory, antioxidant, and neuroprotective effects .
The enzymes and pathways involved in D-sorbose 1,6-bisphosphate metabolism could potentially be harnessed for the production of these valuable rare sugars, contributing to the development of new therapeutic agents and food additives.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Sugar bisphosphates like D-sorbose 1,6-bisphosphate can be analyzed using various chromatographic techniques. Cation exchange HPLC has been used to separate mixtures of rare sugars such as D-sorbose and D-psicose, with the separation primarily resulting from different coordination affinities of the monosaccharides to cations like Ca²⁺ . Similar approaches could be adapted for analyzing D-sorbose 1,6-bisphosphate and related compounds.
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the structure and conformation of sugar phosphates. For instance, ¹³C-NMR has been used to track the metabolism of labeled fructose 1,6-bisphosphate in biological tissues . Similar approaches could be applied to study D-sorbose 1,6-bisphosphate metabolism and structural characteristics.
Mass spectrometry can also be used for the identification and quantification of sugar phosphates, providing precise molecular weight measurements and structural information through fragmentation patterns.
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